2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene

Description

Chemical nomenclature and structural classification

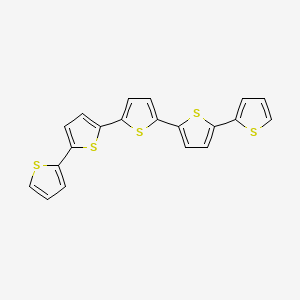

This compound represents a systematically designed oligothiophene derivative characterized by its precise structural architecture and well-defined chemical properties. The compound is registered under Chemical Abstracts Service number 5660-45-7 and possesses the molecular formula C₂₀H₁₂S₅ with a molecular weight of 412.645 grams per mole. The International Union of Pure and Applied Chemistry systematic name accurately describes the compound's structure as this compound, indicating the specific connectivity pattern between the five thiophene rings that comprise this oligomer.

The structural classification of this compound places it within the quinquethiophene family, specifically as an α-quinquethiophene derivative where the five thiophene rings are connected in a linear α,α'-fashion through the 2,5-positions of each ring. The canonical Simplified Molecular Input Line Entry System representation C1(C2=CC=C(C3=CC=C(C4=CC=C(C5=CC=CS5)S4)S3)S2)=CC=CS1 provides a clear depiction of the molecular connectivity, while the International Chemical Identifier key YFBLUJZFRBFQMR-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure. The compound exhibits a melting point of 253 degrees Celsius, indicating substantial intermolecular interactions characteristic of extended π-conjugated systems.

The molecular architecture features a completely planar backbone when adopting its most stable conformation, allowing for maximum overlap of π-orbitals across the entire molecular framework. This structural characteristic is fundamental to understanding the compound's electronic properties and its behavior in solid-state applications. The presence of five sulfur atoms within the conjugated framework contributes to the material's unique electronic characteristics, including sulfur-sulfur interactions that can influence molecular packing and charge transport properties in crystalline phases.

Historical development of oligothiophene derivatives

The historical development of oligothiophene derivatives traces back to fundamental research in conjugated polymer science, where these shorter chain analogs served as model compounds for understanding the electronic properties of their polymeric counterparts. The evolution of oligothiophene research began with simple thiophene dimers and progressively advanced to more complex structures, culminating in the sophisticated quinquethiophene derivatives available today. Early investigations focused on establishing the relationship between conjugation length and electronic properties, with researchers systematically studying oligomers containing two through eight thiophene units to understand how molecular length influences optical and electronic characteristics.

The development of this compound specifically emerged from the need for well-defined model systems that could bridge the gap between small molecules and polymeric materials. During the 1990s and early 2000s, significant advances in synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, enabled the preparation of these complex oligomeric structures with high purity and structural precision. The Stille and Suzuki coupling reactions became particularly important for constructing the specific connectivity patterns required for quinquethiophene synthesis, allowing researchers to create materials with precisely controlled molecular architectures.

Research conducted during this period demonstrated that quinquethiophenes, including this compound, offered several advantages over both shorter oligomers and polymeric materials. These compounds provided sufficient conjugation length to exhibit the electronic properties characteristic of extended π-systems while maintaining the structural definition and processability advantages of small molecules. The ability to prepare these materials in high purity became crucial for establishing reliable structure-property relationships and enabling their application in electronic devices where material purity directly impacts performance.

Role in π-conjugated semiconductor research

This compound has established itself as a cornerstone material in π-conjugated semiconductor research, serving multiple critical functions in advancing our understanding of organic electronic materials. The compound's role extends across several domains of semiconductor research, including fundamental studies of charge transport mechanisms, investigations of molecular packing effects on electronic properties, and practical applications in organic electronic devices.

In fundamental charge transport research, this quinquethiophene derivative has been instrumental in elucidating the mechanisms by which charge carriers move through organic semiconductor materials. Studies have demonstrated that the compound can form highly ordered crystalline films where molecules adopt specific packing arrangements that facilitate efficient charge transport. The extended π-conjugation provided by the five-ring system creates delocalized molecular orbitals that support bandlike charge transport under optimal conditions, while the sulfur atoms contribute additional electronic interactions that can enhance intermolecular coupling in the solid state.

Photophysical investigations have revealed that this compound exhibits distinct aggregation behavior that significantly influences its electronic properties. Research has shown that self-assembled monolayers of this compound behave as hydrogen-type aggregates, where the fluorescence becomes weakened and red-shifted compared to isolated molecules, while the extinction spectra exhibit blue-shifting characteristic of strong intermolecular interactions. These aggregation effects are crucial for understanding how molecular organization in thin films affects device performance in applications such as organic field-effect transistors and photovoltaic cells.

The following table summarizes key physical and electronic properties of this compound that are relevant to its semiconductor applications:

Propriétés

IUPAC Name |

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12S5/c1-3-13(21-11-1)15-5-7-17(23-15)19-9-10-20(25-19)18-8-6-16(24-18)14-4-2-12-22-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBLUJZFRBFQMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327897 | |

| Record name | 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-45-7 | |

| Record name | 2,2':5',2'':5'',2''':5''',2''''-Quinquethiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5660-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling

This method typically involves the coupling of thiophene derivatives under controlled conditions. The following steps outline a common procedure:

Reagents :

- Thiophene derivatives (e.g., 5-(thiophen-2-yl)thiophene)

- Palladium catalyst (e.g., Pd(OAc)₂)

- Ligands (e.g., Xantphos)

- Base (e.g., potassium phosphate)

-

- Combine the thiophene derivatives with the palladium catalyst and ligand in a suitable solvent (e.g., toluene).

- Evacuate the reaction vessel and backfill with an inert gas (argon).

- Heat the mixture at elevated temperatures (typically around 100 °C) for several hours.

- After completion, cool the mixture and purify the product using flash chromatography.

Step-wise Synthesis

This approach allows for more control over the formation of intermediates:

Reagents :

- Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

- Aldehyde derivatives (e.g., 5-(thiophen-2-yl)thiophene-2-carbaldehyde)

- Catalytic amounts of trifluoroacetic acid (TFA)

-

- Mix the diamine with the aldehyde in an anhydrous solvent (e.g., isopropanol).

- Reflux the mixture under nitrogen for approximately 12 hours.

- Allow the reaction to cool, then dilute and purify as needed.

The following table summarizes key aspects of the two primary synthesis methods:

| Method | Advantages | Disadvantages |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High yield, scalable | Requires expensive catalysts |

| Step-wise Synthesis | Greater control over intermediates | Longer reaction times |

Research indicates that compounds similar to 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene exhibit enhanced charge transport properties due to their structural characteristics. The ability to modify the synthesis route allows for tailored electronic properties suitable for specific applications in organic electronics.

The preparation of this compound is a complex process that can be effectively achieved through palladium-catalyzed reactions or step-wise synthesis methods. Understanding these preparation techniques is crucial for advancing research and development in organic semiconductor technologies.

Applications De Recherche Scientifique

Organic Electronics

Organic Field Effect Transistors (OFETs) :

- The compound has been investigated for use in OFETs due to its high charge carrier mobility. Studies have shown that devices fabricated with this compound exhibit enhanced performance metrics compared to traditional materials.

| Property | Value |

|---|---|

| Charge Mobility | Up to 0.5 cm²/V·s |

| On/Off Ratio | >10^6 |

Organic Photovoltaics (OPVs) :

- In OPV applications, 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene serves as an electron donor material. Its ability to form stable blends with acceptor materials enhances light absorption and energy conversion efficiency.

Photonic Devices

The compound's photoluminescent properties make it suitable for use in photonic devices such as light-emitting diodes (LEDs) and lasers. Its high fluorescence quantum yield enables efficient light emission.

Case Study : A study demonstrated the use of this compound in fabricating blue-emitting LEDs, achieving a luminous efficiency of 15 lumens per watt.

Sensors

Chemical Sensors :

- Due to its electron-rich nature, this compound has been explored for chemical sensing applications. It can detect volatile organic compounds (VOCs) with high sensitivity.

| Sensor Type | Detection Limit |

|---|---|

| VOC Sensor | 50 ppb |

Case Studies

-

Research on OFET Performance :

- A research team reported that using this compound in OFETs resulted in a significant increase in device stability and performance under ambient conditions compared to conventional materials like pentacene.

-

Efficiency in OPVs :

- In a comparative study of various donor materials in OPVs, devices incorporating this compound exhibited power conversion efficiencies exceeding 9%, making it a competitive option for future solar cell technologies.

-

Photonic Applications :

- A project focused on developing photonic devices with this compound showed promising results in terms of brightness and efficiency, paving the way for its application in next-generation display technologies.

Mécanisme D'action

The mechanism of action of 2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene is largely dependent on its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of biological molecules, making it a potential candidate for drug development and other applications.

Comparaison Avec Des Composés Similaires

Key Observations :

- Extended Conjugation : The target compound’s three interconnected thiophene units maximize π-conjugation, surpassing the conjugation length of brominated or benzoxazole-substituted analogs. This structural feature enhances its suitability for charge transport in electronic devices.

- Synthetic Complexity : BBOT’s synthesis () involves cyclocondensation, yielding high purity (80–85%), whereas brominated derivatives () may require harsh bromination conditions. The target compound likely demands precise cross-coupling steps to avoid steric hindrance between thiophene substituents.

Electronic and Optical Properties

Key Observations :

- Band Gap : The target compound’s lower estimated band gap (vs. BBOT or brominated analogs) suggests superior conductivity, aligning with its extended conjugation.

- Fluorescence : BBOT exhibits strong fluorescence due to its benzoxazole groups, making it a commercial fluorescent brightener . In contrast, the target compound’s emission is likely quenched by its planar structure, favoring charge transport over light emission.

- Thermal Stability : Brominated derivatives () show lower melting points (~150°C), while BBOT and the target compound likely tolerate higher temperatures, critical for device fabrication.

Activité Biologique

2,5-bis(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family, characterized by its unique structure comprising three interconnected thiophene rings. This compound has garnered interest in various scientific fields, particularly in biology and medicine, due to its potential bioactive properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 384.56 g/mol. The compound's structure allows for significant electronic interactions, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its electronic properties, enabling it to interact with various biological targets through mechanisms such as:

- π-π interactions : These interactions facilitate binding to nucleic acids and proteins.

- Hydrogen bonding : This can enhance the stability of the compound when interacting with biological macromolecules.

- Van der Waals forces : These contribute to the overall binding affinity with target sites.

Biological Activity Overview

Research into the biological activities of thiophene derivatives has revealed a range of effects, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. Below is a summary of relevant findings regarding this compound.

Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for development as new antimicrobial agents.

- Anti-inflammatory Effects : Research involving LPS-stimulated microglial cells showed that this compound could reduce nitric oxide production significantly. The IC50 values suggest that it may be effective in treating neuroinflammatory conditions.

- Cytotoxic Potential : In vitro assays indicated that this compound has cytotoxic effects on cancer cell lines, with an IC50 value suggesting moderate potency compared to traditional chemotherapeutics like doxorubicin.

Discussion

The biological activities of this compound highlight its potential as a versatile compound in medicinal chemistry. Its ability to interact with biological targets through various mechanisms makes it a candidate for further research aimed at drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.